N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine
Description
N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine: is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluoroquinazoline core structure, which is substituted with a 2,6-dimethyloxan-4-yl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-9-5-12(6-10(2)20-9)19-15-13-7-11(16)3-4-14(13)17-8-18-15/h3-4,7-10,12H,5-6H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVXOGGVINYWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC2=NC=NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine typically involves the following steps:
Formation of the Fluoroquinazoline Core: The fluoroquinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and a fluorinated reagent.
Introduction of the 2,6-dimethyloxan-4-yl Group: The 2,6-dimethyloxan-4-yl group can be introduced through a nucleophilic substitution reaction using a suitable oxane derivative and a base.
Industrial Production Methods
Industrial production of This compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
Scientific Research Applications
N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine: has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to investigate its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The fluoroquinazoline core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved will depend on the specific biological activity being investigated.
Comparison with Similar Compounds
N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine: can be compared with other similar compounds, such as:
N-(2,6-dimethyloxan-4-yl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine: This compound has a similar structure but contains a benzodioxole ring instead of a quinazoline ring.
2-(2,6-dimethyloxan-4-yl)ethan-1-amine hydrochloride: This compound has a similar oxane group but lacks the fluoroquinazoline core.
The uniqueness of This compound lies in its specific combination of the fluoroquinazoline core and the 2,6-dimethyloxan-4-yl group, which may confer unique biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
